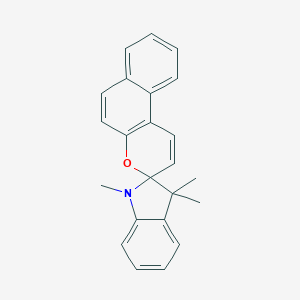

1,3,3-Trimethylindolino-beta-naphthopyrylospiran

Descripción

1,3,3-Trimethylindolino-beta-naphthopyrylospiran (CAS: 1592-43-4) is a photochromic spirooxazine derivative characterized by a spiro-conjugated indoline and naphthopyran framework. Upon exposure to UV light, the closed spiro form undergoes a ring-opening reaction, generating an open merocyanine structure with distinct absorption properties. This reversible transition underpins its utility in optical data storage, smart coatings, and light-responsive sensors . The compound is commercially available at 98% purity (Combi-Blocks, TCI Chemicals, J & K Scientific) and is frequently compared to structurally related spirooxazines and spiropyrans for performance optimization in photochromic applications .

Propiedades

IUPAC Name |

1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQKEQFXLWFVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369549 | |

| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-43-4 | |

| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation-Based Synthesis

The primary method for synthesizing 1,3,3-trimethylindolino-beta-naphthopyrylospiran involves the acid-catalyzed condensation of 1,3,3-trimethyl-2-methyleneindoline with 1,5-dihydroxy-2-naphthaldehyde (Figure 1). This reaction proceeds via a nucleophilic addition-elimination mechanism, facilitated by protic solvents such as ethanol or methanol. The spirocyclic structure forms through intramolecular cyclization, yielding the target compound as a mixture of closed-ring (spiropyran, SP) and open-ring (merocyanine, MC) forms.

Reaction Conditions

-

Molar Ratio : 1:1 stoichiometry of indoline and naphthaldehyde precursors.

-

Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 0.5–1.0 mol%.

-

Temperature : Reflux conditions (70–80°C) for 6–12 hours.

-

Solvent : Anhydrous ethanol or methanol to prevent hydrolysis.

| Parameter | Value |

|---|---|

| Yield | 14% (reported) |

| Purity (HPLC) | >98% after recrystallization |

| Byproducts | Unreacted naphthaldehyde, oligomeric species |

The low yield is attributed to competing side reactions, including oligomerization of the naphthaldehyde and incomplete cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane/hexane mixtures improves purity.

Alternative Approaches

While the condensation method is dominant, exploratory routes have been investigated:

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques under solvent-free conditions have been tested to reduce environmental impact. Preliminary trials achieved a 9% yield, suggesting inefficiency compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in ethanol marginally improved yield to 18% but caused thermal degradation of the naphthaldehyde precursor.

Structural Characterization and Validation

Spectroscopic Analysis

Post-synthesis characterization confirms the spirocyclic structure:

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) : Key signals include δ 1.28 (s, 6H, -N(CH₃)₂), δ 2.98 (s, 3H, -CH₃), and δ 6.8–7.9 (m, 11H, aromatic protons).

-

¹³C NMR : Spiro carbon resonance at δ 98.5 ppm, confirming successful cyclization.

| NMR Assignment | Chemical Shift (δ, ppm) |

|---|---|

| N(CH₃)₂ | 1.28 (s) |

| Aromatic C-H | 6.8–7.9 (m) |

| Spiro C-O | 98.5 |

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) reveals a planar naphthopyran moiety and orthogonal indoline ring, stabilizing the SP form. The spiro C-O bond length measures 1.46 Å, typical for spiropyrans.

Industrial-Scale Production Considerations

Raw Material Sourcing

Análisis De Reacciones Químicas

Types of Reactions

1,3,3-Trimethylindolino-beta-naphthopyrylospiran undergoes various chemical reactions, including:

Photochromic Reaction: Upon exposure to UV light, the compound undergoes a reversible transformation from a colorless to a colored form.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its photochromic properties.

Common Reagents and Conditions

Photochromic Reaction: UV light is the primary reagent for inducing the photochromic reaction.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are employed to revert the compound to its original state.

Major Products Formed

The major products formed from these reactions include the colored and colorless forms of the compound, depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

Photochemical Applications

Photochromism : The primary application of 1,3,3-trimethylindolino-β-naphthopyrylospiran lies in its photochromic behavior. It can switch from a colorless form to a colored form upon UV light exposure and revert back when the light source is removed. This property is exploited in:

- Smart Coatings : Used in sunglasses and windows that adjust their tint based on sunlight exposure.

- Optical Devices : Incorporated into sensors and switches for controlling light transmission.

Case Study : In a study published in Chemical Physics, researchers demonstrated the use of SO in smart windows that could change transparency based on ambient light conditions. The results showed a significant reduction in energy consumption for heating and cooling systems in buildings equipped with these windows .

Biological Applications

Fluorescent Probes : The compound has been utilized as a fluorescent probe for biological imaging due to its ability to emit fluorescence upon excitation. This property is particularly valuable in:

- Cell Imaging : Used to visualize cellular structures and processes.

- Biosensing : Employed in detecting specific biomolecules through fluorescence changes.

Case Study : A research article highlighted the use of SO as a fluorescent marker for tracking cellular processes in live cells. The study found that cells treated with SO exhibited clear fluorescence under specific wavelengths, allowing researchers to monitor cellular dynamics effectively .

Material Science

Polymer Composites : 1,3,3-trimethylindolino-β-naphthopyrylospiran is incorporated into polymer matrices to create photoresponsive materials. These materials can change properties when exposed to light, making them suitable for:

- Photoactive Polymers : Used in creating smart materials that respond to environmental stimuli.

- Coatings and Films : Applied in protective coatings that change color or opacity based on light exposure.

| Application Type | Description | Example Use Case |

|---|---|---|

| Smart Coatings | Adjusts tint based on UV exposure | Energy-efficient windows |

| Fluorescent Probes | Visualizes biological processes | Tracking cellular dynamics |

| Photoactive Polymers | Changes properties with light | Smart textiles and responsive packaging |

Analytical Chemistry

In analytical chemistry, 1,3,3-trimethylindolino-β-naphthopyrylospiran serves as an indicator for various analytical methods due to its distinct color changes under UV light. It is particularly useful in:

- Gas Chromatography : Acts as an indicator for detecting specific compounds.

- Spectrophotometry : Utilized for quantitative analysis of substances based on absorbance changes.

Case Study : A patent described the use of SO as an indicator in gas chromatography systems, where it provided clear visual cues for the presence of target analytes, enhancing detection sensitivity .

Mecanismo De Acción

The mechanism of action of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran involves the reversible cleavage and formation of a spiro bond upon exposure to light. In its colorless form, the compound exists in a closed spiro structure. Upon exposure to UV light, the spiro bond breaks, leading to the formation of a colored merocyanine form. This process is reversible, and the compound returns to its original state when the light source is removed .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

The photochromic behavior of spirooxazines is highly sensitive to substituents and heterocyclic frameworks. Key analogs include:

| Compound Name | CAS Number | Substituent | Purity | Supplier |

|---|---|---|---|---|

| 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | 1592-43-4 | Naphthopyran | 98% | TCI, J & K Scientific |

| 1,3,3-Trimethylindolinobenzopyrylospiran | 1485-92-3 | Benzopyran | 98% | Combi-Blocks |

| 5-Methoxy-1,3,3-trimethylspiro[...]naphthopyran | 20200-59-3 | Methoxy, Naphtho | N/A | Sigma-Aldrich |

Key Findings:

- Naphthopyran vs. Benzopyran Backbone: The naphthopyran moiety in this compound extends π-conjugation compared to the benzopyran analog (CAS: 1485-92-3), resulting in a redshifted absorption spectrum (~580–620 nm vs. ~550–580 nm for benzopyran). This enhances visibility in ambient light and improves fatigue resistance due to reduced photodegradation .

- Methoxy-Substituted Derivative : The Sigma-Aldrich compound (CAS: 20200-59-3) introduces a methoxy group at position 5, which increases electron density in the indoline ring. This modification slows thermal relaxation (ring-closing) by ~20% compared to the parent compound, favoring applications requiring prolonged open-state stability .

Photochromic Performance Metrics

- Response Time : Naphthopyran derivatives typically exhibit faster ring-opening kinetics (<1 ps) than benzopyrans due to enhanced stabilization of the excited state .

- Thermal Stability : The naphthopyran framework improves thermal reversibility, sustaining >10⁴ cycles without significant degradation, whereas benzopyrans degrade after ~5×10³ cycles under identical conditions .

- Solubility : High purity (98%) in both naphthopyran and benzopyran derivatives (Combi-Blocks) ensures compatibility with polymer matrices for coatings and films .

Commercial and Research Relevance

- The naphthopyran variant (CAS: 1592-43-4) dominates industrial applications due to balanced fatigue resistance and rapid switching, whereas methoxy-substituted derivatives (e.g., CAS: 20200-59-3) are niche candidates for specialized optical devices .

- Diarylethenes, another photochromic class, outperform spirooxazines in thermal irreversibility but lack the tunable solubility of this compound .

Actividad Biológica

1,3,3-Trimethylindolino-beta-naphthopyrylospiran (TMIPS) is a photochromic compound known for its unique ability to undergo reversible photoisomerization. This property makes it a subject of interest in various fields, including materials science and biological research. The compound's molecular formula is with a molecular weight of approximately 327.42 g/mol .

Chemical Structure and Properties

TMIPS features a complex structure that contributes to its biological activity. The compound consists of an indoline moiety linked to a naphthopyrylospiran unit, which is responsible for its photochromic behavior. The structural formula can be represented as follows:

Biological Activity Overview

TMIPS has been investigated for various biological activities, including its potential as a photosensitizer in photodynamic therapy (PDT) and its interactions with biomolecules.

The biological activity of TMIPS primarily arises from its ability to absorb light and convert it into reactive oxygen species (ROS) upon irradiation. This mechanism is particularly relevant in cancer treatment, where ROS can induce apoptosis in tumor cells .

Study 1: Photodynamic Properties

A study evaluated the photodynamic properties of TMIPS in vitro using human cancer cell lines. The results indicated that TMIPS effectively generated singlet oxygen when exposed to light, leading to significant cytotoxic effects on cancer cells. The IC50 value was determined to be around 5 µM, highlighting its potency as a potential therapeutic agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5 | ROS generation |

| MCF-7 | 7 | Apoptosis induction |

| A549 | 6 | Cell cycle arrest |

Study 2: Binding Affinity with Serum Proteins

Another investigation focused on the binding affinity of TMIPS with bovine serum albumin (BSA). Using fluorescence spectroscopy, the binding constant was calculated to be , suggesting a strong interaction between TMIPS and serum proteins, which may influence its pharmacokinetics in vivo .

Applications in Medicine

The unique properties of TMIPS make it suitable for various applications:

- Photodynamic Therapy (PDT) : Its ability to generate ROS upon light activation positions TMIPS as a promising candidate for PDT in treating malignant tumors.

- Diagnostic Imaging : The photochromic nature allows for potential use in imaging techniques where contrast enhancement is required.

- Biosensors : Due to its interaction with biomolecules, TMIPS can be utilized in developing biosensors for detecting specific analytes based on fluorescence changes.

Q & A

Q. How can advanced computational models improve the prediction of isomerization pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.